molecular formula C11H10Cl2N2O3 B12879207 5-Oxopyrrolidin-3-yl (2,5-dichlorophenyl)carbamate CAS No. 88015-93-4

5-Oxopyrrolidin-3-yl (2,5-dichlorophenyl)carbamate

Cat. No.: B12879207
CAS No.: 88015-93-4
M. Wt: 289.11 g/mol
InChI Key: LCHWPDAFANNCJQ-UHFFFAOYSA-N
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Description

5-Oxopyrrolidin-3-yl (2,5-dichlorophenyl)carbamate is an organic compound that belongs to the class of carbamate esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxopyrrolidin-3-yl (2,5-dichlorophenyl)carbamate typically involves the reaction of 5-oxopyrrolidine with 2,5-dichlorophenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Oxopyrrolidin-3-yl (2,5-dichlorophenyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

5-Oxopyrrolidin-3-yl (2,5-dichlorophenyl)carbamate has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.

    Biology: The compound is used in studies related to enzyme inhibition and protein binding.

    Industry: It is used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Oxopyrrolidin-3-yl (2,5-dichlorophenyl)carbamate involves the inhibition of specific enzymes by binding to their active sites. The dichlorophenyl group enhances the binding affinity of the compound to the target enzyme, while the pyrrolidinone ring provides structural stability. This interaction disrupts the normal function of the enzyme, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one derivatives: These compounds share the pyrrolidinone ring structure but differ in their substituents.

    Carbamate esters: Compounds such as methyl carbamate and ethyl carbamate share the carbamate ester functional group.

Uniqueness

5-Oxopyrrolidin-3-yl (2,5-dichlorophenyl)carbamate is unique due to the presence of both the pyrrolidinone ring and the dichlorophenyl group. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds. The dichlorophenyl group, in particular, enhances the compound’s binding affinity to target enzymes, making it a valuable scaffold for drug development.

Properties

CAS No.

88015-93-4

Molecular Formula

C11H10Cl2N2O3

Molecular Weight

289.11 g/mol

IUPAC Name

(5-oxopyrrolidin-3-yl) N-(2,5-dichlorophenyl)carbamate

InChI

InChI=1S/C11H10Cl2N2O3/c12-6-1-2-8(13)9(3-6)15-11(17)18-7-4-10(16)14-5-7/h1-3,7H,4-5H2,(H,14,16)(H,15,17)

InChI Key

LCHWPDAFANNCJQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)OC(=O)NC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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